(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine
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Overview
Description
(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine is a heterocyclic compound that contains both bromine and fluorine atoms attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine typically involves the bromination and fluorination of isoquinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-5-fluoropyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of an isoquinoline ring.
5-Bromo-6-fluoroisoquinolin-1-ol: Similar structure but with a hydroxyl group instead of a methanamine group.
(6-Fluoroisoquinolin-5-yl)methanamine: Similar structure but without the bromine atom.
Uniqueness
(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine is unique due to the combination of bromine and fluorine atoms on the isoquinoline ring, which imparts distinct electronic and steric properties. These properties can enhance its reactivity and binding affinity in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H8BrFN2 |
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Molecular Weight |
255.09 g/mol |
IUPAC Name |
(6-bromo-5-fluoroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C10H8BrFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H,5,13H2 |
InChI Key |
ROFHYEHNNFFDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)CN)F)Br |
Origin of Product |
United States |
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